2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The fluorophenyl and pyridinylmethyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
- 2-(2-Bromophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
- 2-(2-Iodophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H14FN5O2 |
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Molecular Weight |
327.31 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O2/c17-12-6-1-2-7-14(12)22-20-13(10-23)15(21-22)16(24)19-9-11-5-3-4-8-18-11/h1-8,23H,9-10H2,(H,19,24) |
InChI Key |
BHAZNRYHZOMVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=N3)CO)F |
Origin of Product |
United States |
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